molecular formula C16H15Cl2N B1148675 Desmethylsertraline CAS No. 91797-58-9

Desmethylsertraline

Cat. No.: B1148675
CAS No.: 91797-58-9
M. Wt: 292.2 g/mol
InChI Key: SRPXSILJHWNFMK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Desmethylsertraline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

Desmethylsertraline (DMS) is the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline. Understanding its biological activity is crucial, particularly in relation to its pharmacological effects and clinical implications. This article reviews the biological activity of DMS, focusing on its potency, pharmacokinetics, and interactions with neurotransmitter systems.

This compound primarily acts as a serotonin transporter (SERT) inhibitor, although it exhibits significantly lower potency compared to sertraline. Research indicates that DMS has a 10- to 20-fold reduced capacity to inhibit serotonin reuptake in vitro . In vivo studies have shown that DMS does not significantly affect extracellular serotonin levels or the firing rate of serotonin neurons at doses much higher than those required for sertraline .

2. Pharmacokinetics

DMS is formed through the N-demethylation of sertraline, and it has a longer half-life, ranging from 56 to 120 hours . This extended half-life may contribute to its prolonged effects in patients treated with sertraline. Peak plasma concentrations of DMS occur approximately 8-10 hours after administration . The pharmacokinetic profile shows considerable interindividual variability, influenced by genetic factors affecting cytochrome P450 enzymes involved in drug metabolism, particularly CYP2C19 and CYP3A4/5 .

3. Comparative Potency

In comparative studies, DMS has been shown to antagonize brain serotonin depletion less effectively than sertraline but demonstrates comparable potency in certain animal models. For instance, while DMS was less potent than sertraline in rats, it exhibited nearly equal potency in mice . The following table summarizes key findings from various studies comparing the effectiveness of DMS and sertraline:

Parameter Sertraline This compound
Inhibition of SERT (in vitro)High potency10-20 fold less
Effect on extracellular 5-HTSignificant increaseNo effect
Effect on dorsal raphe firingDecreases firingNo significant effect
Half-life24-32 hours56-120 hours

4. Clinical Implications

The clinical significance of DMS arises from its presence in the bloodstream during sertraline treatment. Studies have indicated that while DMS contributes to the overall pharmacological profile of sertraline, it does not significantly enhance the therapeutic effects associated with serotonin reuptake inhibition . Furthermore, serum concentrations of DMS can be higher than those of sertraline in patients, raising questions about its potential role in drug interactions and side effects .

5. Case Studies and Observations

Case Study: Maternal Transfer
A study investigating serum concentrations of sertraline and DMS in nursing mother-infant pairs revealed that while maternal doses ranged from 25 to 150 mg/day, infant serum levels of both compounds were generally low or undetectable . This finding suggests minimal transfer through breast milk and highlights the need for careful monitoring when prescribing SSRIs to nursing mothers.

Case Study: Drug Interaction
In another study examining drug interactions involving P-glycoprotein (P-gp), both sertraline and DMS showed high affinity for P-gp ATPase activity, which may explain observed drug-drug interactions in clinical settings . The ability of these compounds to stimulate P-gp could influence their distribution and efficacy.

6. Conclusion

This compound plays a complex role as a metabolite of sertraline with distinct pharmacological properties. While it exhibits lower potency as a serotonin reuptake inhibitor compared to its parent compound, its long half-life and presence during treatment necessitate further investigation into its clinical significance. Understanding the biological activity of DMS is essential for optimizing antidepressant therapy and managing potential side effects.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPXSILJHWNFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91797-58-9
Record name 91797-58-9
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